molecular formula C12H10ClN B1314443 2-(4-Chlorophenyl)-4-methylpyridine CAS No. 23182-19-6

2-(4-Chlorophenyl)-4-methylpyridine

Cat. No.: B1314443
CAS No.: 23182-19-6
M. Wt: 203.67 g/mol
InChI Key: SSFODIIQDZBJKU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-methylpyridine can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form 4-chlorophenyl-2-propanone. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Chlorophenyl)-4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4-methylpyridine
  • 2-(4-Fluorophenyl)-4-methylpyridine
  • 2-(4-Methoxyphenyl)-4-methylpyridine

Uniqueness

2-(4-Chlorophenyl)-4-methylpyridine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFODIIQDZBJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469121
Record name 2-(4-Chlorophenyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23182-19-6
Record name 2-(4-Chlorophenyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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